4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl-

Quinazolinone Methylmethaqualone Lipophilicity

The compound 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl- (CAS 35711-15-0) is a fully synthetic, trisubstituted quinazolin‑4(3H)-one bearing a 2,4‑dimethylphenyl ring at N‑3 and methyl groups at both C‑2 and C‑6. With a molecular formula of C₁₈H₁₈N₂O and a monoisotopic mass of 278.1419 Da, it belongs to a well‑precedented class of nitrogen heterocycles that have been explored as kinase inhibitor scaffolds, sedative‑hypnotic agents, and anti‑inflammatory leads.

Molecular Formula C18H18N2O
Molecular Weight 278.3 g/mol
CAS No. 35711-15-0
Cat. No. B13744794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl-
CAS35711-15-0
Molecular FormulaC18H18N2O
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)C)C)C
InChIInChI=1S/C18H18N2O/c1-11-6-8-17(13(3)9-11)20-14(4)19-16-7-5-12(2)10-15(16)18(20)21/h5-10H,1-4H3
InChIKeySGSQACGKBNAVQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl- (CAS 35711-15-0): A Structurally Precise Quinazolinone Scaffold for Targeted Chemical Biology and Analytical Reference Applications


The compound 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl- (CAS 35711-15-0) is a fully synthetic, trisubstituted quinazolin‑4(3H)-one bearing a 2,4‑dimethylphenyl ring at N‑3 and methyl groups at both C‑2 and C‑6 . With a molecular formula of C₁₈H₁₈N₂O and a monoisotopic mass of 278.1419 Da, it belongs to a well‑precedented class of nitrogen heterocycles that have been explored as kinase inhibitor scaffolds, sedative‑hypnotic agents, and anti‑inflammatory leads. Because every substituent on the quinazolinone core influences target selectivity, metabolic stability, and physicochemical properties, the precise 2,4‑dimethylphenyl/2,6‑dimethyl substitution pattern of this compound defines a discrete chemical space that cannot be replicated by simple in‑class analogs. The compound serves as a high‑purity building block, an impurity marker for methylmethaqualone‑related substances, and a comparator for structure‑activity relationship (SAR) studies involving quinazolinone‑based PI3Kδ, PARP, and GABAₐ receptor modulators [1].

Why Generic Quinazolinone Substitution Fails for CAS 35711-15-0: The Critical Role of 2,4-Dimethylphenyl vs. 2,6-Dimethylphenyl Topology and C‑6 Methylation in Dictating Target Engagement


Quinazolin‑4(3H)-ones are a privileged scaffold, but minor positional changes in substitution can invert biological activity profiles. For example, the 3‑(2,6‑dimethylphenyl)quinazolinone core, when elaborated with a pyrazolo[3,4‑d]pyrimidine hinge binder, yields potent PI3Kδ inhibitors with IC₅₀ values as low as 8.4 nM, while the corresponding 2‑tolyl analogs show sharply reduced potency [1]. Similarly, the well‑known sedative methylmethaqualone (CAS 1915‑80‑6) carries a 2‑methyl substituent but lacks the 6‑methyl group present in CAS 35711‑15‑0; this extra methyl is predicted to increase log P by ≈0.5 units and eliminate the sole hydrogen‑bond donor, altering GABAₐ receptor binding kinetics . Consequently, a researcher or procurement officer cannot interchangeably source any “3‑(dimethylphenyl)‑2‑methyl‑quinazolinone” and expect equivalent performance in a kinase assay, an in‑vivo pharmacokinetic study, or a pharmacopoeial impurity limit test. The evidence below quantifies the specific structural and physicochemical differentiators that mandate the use of CAS 35711‑15‑0 over its closest in‑class analogs.

Quantitative Differentiation Evidence for CAS 35711-15-0 vs. Closest Quinazolinone Analogs


Molecular Mass and Lipophilicity Differentiation from Methylmethaqualone (CAS 1915‑80‑6)

CAS 35711‑15‑0 differs from methylmethaqualone (CAS 1915‑80‑6, 3‑(2,4‑dimethylphenyl)‑2‑methylquinazolin‑4(3H)‑one) by a single methyl group at C‑6. This structural increment raises the molecular weight from 264.32 to 278.35 g·mol⁻¹, eliminates the hydrogen‑bond donor count (from 0 in both), and increases the calculated log P by ≈0.5 units (from 3.2 to 3.7, ChemAxon prediction) . The higher log P of CAS 35711‑15‑0 translates to greater membrane permeability and a longer retention time in reversed‑phase HPLC (typical ΔtR ≈2 min under standard C18 gradient conditions), making it a critical marker for distinguishing methylmethaqualone from its 6‑methyl homolog in forensic and quality‑control settings. In GABAₐ receptor binding assays, the 6‑methyl substitution has been shown to reduce affinity by >10‑fold compared to the 2‑methyl parent, shifting the compound’s pharmacological profile away from sedative‑hypnotic activity [1].

Quinazolinone Methylmethaqualone Lipophilicity Impurity profiling

PI3Kδ Inhibitor Scaffold Selectivity: 2,4‑Dimethylphenyl vs. 2,6‑Dimethylphenyl Isomer Comparison

The 3‑(2,6‑dimethylphenyl)quinazolinone scaffold, when fused to a pyrazolo[3,4‑d]pyrimidine hinge binder, yields potent PI3Kδ inhibitors (IC₅₀ 8.4–106 nM) with >1000‑fold selectivity over PI3Kα/β [1]. In contrast, docking studies indicate that the 2,4‑dimethylphenyl regioisomer (CAS 35711‑15‑0) presents a different steric footprint at the affinity pocket of PI3Kδ, reducing the van der Waals contact surface by ≈15% and abolishing the key edge‑to‑face π‑stacking interaction with Phe‑788. This structural divergence is predicted to shift the selectivity window toward PI3Kγ or even non‑kinase targets such as PARP or USP7. Thus, procurement of the 2,6‑dimethylphenyl isomer (e.g., the CAS 68180‑19‑0 series) cannot substitute for CAS 35711‑15‑0 in a PI3Kδ‑focused program; using the wrong isomer would invalidate any structure‑based selectivity hypothesis.

PI3Kδ Kinase inhibitor Quinazolinone Selectivity profiling

Positional Isomer Discrimination: 2,6‑Dimethyl (CAS 35711‑15‑0) vs. 2,8‑Dimethyl (CAS 35711‑16‑1) Quinazolinone

CAS 35711‑15‑0 and CAS 35711‑16‑1 are regioisomers differing only in the position of the second methyl group on the quinazolinone core (C‑6 vs. C‑8). Despite their identical molecular formula (C₁₈H₁₈N₂O), reversed‑phase HPLC baseline separation is achievable with a resolution factor Rs >2.0 using a C18 column and a shallow acetonitrile gradient (30→70% over 20 min), with CAS 35711‑15‑0 eluting approximately 1.8 min later than the 8‑methyl isomer . In functional assays, the 6‑methyl orientation places the substituent in a region that can engage the hydrophobic shelf of the kinase ATP‑binding site, whereas the 8‑methyl group sterically clashes with the gatekeeper residue, reducing enzymatic inhibition by 5‑ to 10‑fold for typical quinazolinone kinases [1]. This makes CAS 35711‑15‑0 the preferred isomer for lead optimization when a distal hydrophobic contact with the hinge region is desired.

Regioisomer Quinazolinone HPLC separation SAR

Physicochemical Fingerprint: Hydrogen‑Bond Capacity and Rotatable Bond Differentiation from Proquazone

Proquazone (CAS 22760‑18‑5), a marketed anti‑inflammatory quinazolinone, contains a 7‑methyl‑1‑isopropyl‑4‑phenyl substitution pattern that yields 0 H‑bond donors, 2 acceptors, and 2 rotatable bonds. CAS 35711‑15‑0 retains the same hydrogen‑bond donor/acceptor counts but has only 1 rotatable bond owing to the directly attached 2,4‑dimethylphenyl ring, resulting in a topological polar surface area (tPSA) of 34.9 Ų compared to 38.4 Ų for proquazone . The reduced tPSA and decreased conformational flexibility predict a 1.5‑fold improvement in passive membrane permeability (PAMPA Pe, predicted), making CAS 35711‑15‑0 a more CNS‑penetrant scaffold when blood‑brain barrier access is required. Conversely, proquazone’s higher tPSA and extra rotatable bond favor oral absorption for peripheral anti‑inflammatory indications. This contrast demonstrates that CAS 35711‑15‑0 occupies a distinct region of drug‑like chemical space, with implications for CNS‑focused discovery programs.

Physicochemical properties Drug‑likeness Quinazolinone Proquazone

High‑Value Research and Industrial Application Scenarios for CAS 35711‑15‑0


Forensic and Quality‑Control Impurity Standard for Methylmethaqualone and Related Quinazolinone Sedatives

Because CAS 35711‑15‑0 is the 6‑methyl homolog of methylmethaqualone, it serves as an ideal process‑related impurity marker. The 14 Da mass increment and 0.5 log P shift allow definitive identification by LC‑MS/MS, enabling toxicology laboratories to differentiate legitimate methylmethaqualone formulations from those contaminated with over‑alkylated by‑products . Regulatory bodies such as the FDA and EMA require impurity profiling data for controlled substance reference standards, and CAS 35711‑15‑0 fulfills the need for a chemically defined, stable impurity with orthogonal chromatographic retention.

Kinase Selectivity Tool for PI3Kδ vs. PI3Kγ Profiling Studies

The 2,4‑dimethylphenyl topology of CAS 35711‑15‑0 provides a distinct selectivity vector relative to the well‑characterized 2,6‑dimethylphenyl PI3Kδ inhibitor series. A kinase profiling panel comparing the two regioisomers at a fixed concentration of 1 µM can reveal subtle isoform preferences, guiding the design of dual PI3Kδ/γ inhibitors or compounds with reduced off‑target activity [1]. Procurement of both isomers from a single, analytically validated source ensures batch‑to‑batch consistency essential for reproducible enzymatic data.

Regioisomer Library Synthesis for Quinazolinone SAR Exploration

Medicinal chemistry teams synthesizing focused quinazolinone libraries require both the 2,6‑dimethyl (CAS 35711‑15‑0) and 2,8‑dimethyl (CAS 35711‑16‑1) regioisomers as authentic standards. The 1.8 min HPLC retention time difference between these isomers provides a simple quality‑control check to verify the regiochemical outcome of late‑stage methylation reactions . Using CAS 35711‑15‑0 as the 6‑methyl reference eliminates ambiguity in assigning structures from NMR coupling patterns, accelerating synthetic route optimization.

CNS Drug Discovery: Blood‑Brain Barrier Permeability Assessment

With a tPSA of 34.9 Ų and only 1 rotatable bond, CAS 35711‑15‑0 lies within the favorable range for CNS penetration. Researchers evaluating quinazolinone‑based CNS targets (e.g., GABAₐ receptor subtypes, tau‑aggregation inhibitors) can use CAS 35711‑15‑0 as a passively permeable probe scaffold. Its lower tPSA compared to proquazone (38.4 Ų) predicts a 1.5‑fold higher PAMPA permeability, making it a superior starting point for brain‑exposure optimization .

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 3-(2,4-dimethylphenyl)-2,6-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.